molecular formula C21H20FN3O B10985722 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B10985722
M. Wt: 349.4 g/mol
InChI Key: BCYNOMBKZHWJEE-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the fluoroindole with the indole-propan-2-ylamine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the 3-position.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.

    Chemical Probes: It serves as a chemical probe to investigate the function of indole-containing biomolecules.

    Material Science: The compound’s fluorescence properties make it useful in the development of fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluoro group can form hydrogen bonds or dipole-dipole interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.

    1-(2-(adamantane-1-yl)-1H-indol-3-yl)ethanone: Studied for its biological activity and potential therapeutic applications.

    2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone: Used in pesticide research due to its enhanced bioactivity.

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is unique due to its dual indole structure, which allows for diverse interactions with biological targets. The presence of the fluoro group enhances its stability and bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20FN3O

Molecular Weight

349.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C21H20FN3O/c1-14(10-16-12-23-19-5-3-2-4-18(16)19)24-21(26)13-25-9-8-15-6-7-17(22)11-20(15)25/h2-9,11-12,14,23H,10,13H2,1H3,(H,24,26)

InChI Key

BCYNOMBKZHWJEE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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